molecular formula C16H18N2O B3167972 1-(Naphthalene-2-carbonyl)-1,4-diazepane CAS No. 926221-77-4

1-(Naphthalene-2-carbonyl)-1,4-diazepane

Cat. No.: B3167972
CAS No.: 926221-77-4
M. Wt: 254.33 g/mol
InChI Key: LGOFRMMHQNOEDL-UHFFFAOYSA-N
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Description

1-(Naphthalene-2-carbonyl)-1,4-diazepane (CAS: 1803612-19-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a naphthalene ring system coupled to a 1,4-diazepane heterocycle via a carbonyl linker, resulting in a molecular formula of C16H18N2O and a molecular weight of 254.33 g/mol for the free base . The integration of the naphthalene scaffold, a privileged structure in pharmacology, with the seven-membered diazepane ring, makes this compound a valuable building block for the synthesis of novel bioactive molecules.Research into structurally related naphthalene-diazepine hybrids has demonstrated promising biological activities. Studies on naphtho[1,8-ef][1,4]diazepine derivatives have shown that these compounds can exhibit notable antitumor properties when screened against various human cancer cell lines . Furthermore, novel amide-coupled naphthalene scaffolds have been extensively evaluated for their efficacy as antibacterial and antifungal agents, with some derivatives displaying excellent activity against a range of bacterial strains and the fungus Candida albicans . Molecular docking studies suggest that such naphthalene derivatives can achieve their effects by interacting efficiently with bacterial proteins like RecA, a key component in DNA repair, indicating a potential mechanism of action for their antibacterial properties .This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is characterized by high purity and is supplied with comprehensive analytical data, including NMR and LC-MS documentation, to ensure consistency and reliability in your experimental work . Researchers can employ this compound as a key intermediate in the development of new pharmacologically active agents or as a tool compound in biochemical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazepan-1-yl(naphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(18-10-3-8-17-9-11-18)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,17H,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOFRMMHQNOEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200271
Record name (Hexahydro-1H-1,4-diazepin-1-yl)-2-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926221-77-4
Record name (Hexahydro-1H-1,4-diazepin-1-yl)-2-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926221-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hexahydro-1H-1,4-diazepin-1-yl)-2-naphthalenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Pharmacological Investigations of 1 Naphthalene 2 Carbonyl 1,4 Diazepane Analogues

In Vitro Receptor Binding and Functional Assays

Evaluation of P2X4 Receptor Antagonism and Related Target Interactions

While direct studies on 1-(Naphthalene-2-carbonyl)-1,4-diazepane are unavailable, research into structurally similar naphthalene-diazepine scaffolds has revealed significant activity as P2X4 receptor antagonists. The P2X4 receptor, an ATP-gated cation channel, is implicated in various physiological and pathological processes, including immune responses, neuropathic pain, and neuroinflammation.

A notable analogue class, the 1,5-dihydro-2H-naphtho[1,2-b] nih.govnih.govdiazepine-2,4(3H)-diones , has been the subject of structure-activity relationship (SAR) studies to identify potent and selective P2X4 receptor antagonists. These investigations have led to the discovery of compounds with significant inhibitory activity at the human P2X4 receptor. For instance, modifications on the naphthalene (B1677914) and N-phenyl rings have yielded analogues with enhanced potency compared to the initial lead compounds.

Key findings from these studies include the identification of a 4-pyridyl analogue, 21u (MRS4719) , and a 6-methyl analogue, 22c (MRS4596) , as potent antagonists of the human P2X4 receptor. tandfonline.com The 4-pyridyl substitution on the N-phenyl ring of the naphthodiazepinedione scaffold resulted in a threefold increase in activity. tandfonline.com These compounds demonstrated selectivity for the human P2X4 receptor over other P2X receptor subtypes such as hP2X1R, hP2X2/3R, and hP2X3R. tandfonline.com

The antagonistic activity of these analogues was confirmed by their ability to reduce ATP-induced calcium influx in primary human monocyte-derived macrophages, which are crucial cells in the neuroinflammatory process. tandfonline.com This suggests their potential therapeutic application in conditions where P2X4 receptor-mediated signaling is a key driver of pathology.

Table 1: P2X4 Receptor Antagonist Activity of Naphtho[1,2-b] nih.govnih.govdiazepine-2,4(3H)-dione Analogues

Compound Structure hP2X4R IC₅₀ (µM)
5 1,5-dihydro-2H-naphtho[1,2-b] nih.govnih.govdiazepine-2,4(3H)-dione ~1.5
21u (MRS4719) 4-pyridyl analogue 0.503
22c (MRS4596) 6-methyl analogue 1.38

Data sourced from a study on P2X4 receptor structure-activity relationship. tandfonline.com

Assessment of Equilibrative Nucleoside Transporter (ENT) Inhibition

A comprehensive search of published literature did not identify any studies evaluating this compound or its direct naphthalene-diazepane analogues for inhibitory activity against Equilibrative Nucleoside Transporters (ENTs). ENTs, such as ENT1 and ENT2, are crucial for the transport of nucleosides across cell membranes and are important targets in cancer and cardiovascular diseases.

However, research on dilazep (B1670637) , a compound that contains a diazepane ring, has shown that it and its analogues are inhibitors of ENT1 and ENT2. nih.govresearchgate.net Dilazep itself is a potent, non-selective ENT inhibitor. researchgate.net Studies on dilazep analogues have explored how modifications to the central diazepane core, as well as other parts of the molecule, affect ENT1 and ENT2 inhibition. For example, replacing the homopiperazine (B121016) (diazepane) ring with a piperazine (B1678402) ring can still result in potent ENT1 inhibition. nih.gov These findings suggest that the diazepane moiety can be a component of molecules targeting equilibrative nucleoside transporters.

Enzyme Inhibitory Studies

Characterization of EGFR Tyrosine Kinase Inhibitory Potential

There is no specific information available regarding the EGFR tyrosine kinase inhibitory potential of this compound. However, the naphthalene scaffold is present in various classes of compounds that have been investigated as EGFR inhibitors. The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibition can block signaling pathways that lead to cell proliferation and survival.

For instance, a series of anilino-1,4-naphthoquinones were synthesized and evaluated for their EGFR inhibitory activity. nih.govacs.org Several of these naphthalene-based compounds demonstrated potent inhibition of EGFR tyrosine kinase, with IC₅₀ values in the nanomolar range. nih.govacs.org One of the most potent compounds from this series, bearing a 4-methyl substituent on the phenyl ring, exhibited four times higher potency than the known EGFR inhibitor, erlotinib. nih.govacs.org

Another study focused on naphthalene-1,2,3-triazole hybrids as potential EGFR inhibitors. tandfonline.com The most active compound in this series showed significant EGFR inhibitory activity with an IC₅₀ value of 0.124 µM, which was comparable to erlotinib. tandfonline.com These findings highlight that the naphthalene moiety can serve as a crucial pharmacophore for designing potent EGFR tyrosine kinase inhibitors.

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Naphthalene-Based Analogues

Compound Class Most Potent Analogue EGFR IC₅₀ (nM)
Anilino-1,4-naphthoquinones 4-CH₃ derivative 3.96
Naphthalene-1,2,3-triazole hybrids Compound 20 124

Data compiled from studies on anilino-1,4-naphthoquinones nih.govacs.org and naphthalene-1,2,3-triazole hybrids. tandfonline.com

Investigation of Inosine-5′-monophosphate Dehydrogenase (IMPDH) Modulation

A thorough review of scientific literature revealed no published studies on the modulation of inosine-5′-monophosphate dehydrogenase (IMPDH) by this compound or its close structural analogues containing both naphthalene and diazepane moieties. IMPDH is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and is a target for immunosuppressive and anticancer drugs. While various classes of compounds are known to inhibit IMPDH, there is currently no available data to suggest that naphthalene-diazepane derivatives have been investigated for this activity.

Cell-Based Preclinical Screening for Biological Activities

While specific cell-based screening data for this compound is not available, numerous studies have reported the biological activities of various naphthalene and diazepane derivatives in cell-based assays. These studies provide a broader context for the potential biological effects of such scaffolds.

Naphthalene derivatives have been extensively screened for a wide range of biological activities. For example, certain naphthalene-chalcone hybrids have demonstrated anticancer, antibacterial, and antifungal properties in cell-based assays. nih.gov One such derivative showed activity against the A549 lung cancer cell line with an IC₅₀ of 7.835 µM and also exhibited antifungal and antibacterial effects. nih.gov Other naphthalene-based compounds, such as organoselenocyanates, have shown selective cytotoxicity against breast cancer (MCF-7) cells. biointerfaceresearch.com Additionally, some naphthalene derivatives have been found to possess anti-inflammatory activities by inhibiting neutrophil activation. researchgate.net

Diazepane derivatives have also been the subject of cell-based screening for various therapeutic applications. For instance, a series of 1,4-diazepane derivatives were synthesized and evaluated as T-type calcium channel blockers, which are relevant for cardiovascular diseases. nih.gov In the context of anticancer research, certain benzodiazepine (B76468) derivatives, which share a diazepine (B8756704) core, have been investigated for their cytotoxic effects on cancer cell lines.

Anti-Apoptotic Activity in Disease Models

No published studies detailing the anti-apoptotic activity of this compound in any disease models were identified. Consequently, there is no data available on its potential mechanisms to inhibit programmed cell death.

Modulation of Inflammatory Pathways (e.g., Cytokine Production)

There is no available research on the modulation of inflammatory pathways by this compound. Studies investigating its effects on cytokine production or other inflammatory mediators have not been found in the public domain. A patent for a broad class of naphthalene derivatives mentions potential anti-inflammatory effects as melatonin (B1676174) receptor agonists, but provides no specific data on this particular compound. google.com

Anti-Proliferative Effects in Tumor Cell Lines

No studies evaluating the anti-proliferative effects of this compound on tumor cell lines were discovered. As a result, there is no data, including IC50 values or mechanisms of action, related to its potential anticancer activity. Research on other, structurally different naphthalene derivatives has shown anti-proliferative properties, but this cannot be extrapolated to the specific compound . nih.govnih.gov

Antimicrobial Efficacy in Preclinical Studies

No specific data on the antimicrobial efficacy of this compound was found.

Antibacterial Activities

There are no published reports on the antibacterial activities of this compound. Therefore, no data on its spectrum of activity against various bacterial strains or its minimum inhibitory concentrations (MIC) is available.

Antifungal Activities

No studies investigating the antifungal properties of this compound have been found. There is no available information regarding its efficacy against any fungal species.

Structure Activity Relationship Sar Studies of 1 Naphthalene 2 Carbonyl 1,4 Diazepane and Its Analogues

Elucidation of Pharmacophoric Requirements for Potency and Selectivity

A pharmacophore model for this class of compounds would hypothetically consist of a hydrophobic aromatic region (the naphthalene (B1677914) ring), a hydrogen bond acceptor (the carbonyl oxygen), and a basic nitrogen center within the diazepane ring. The spatial arrangement and electronic properties of these features would be critical for binding to a biological target. The distance and relative orientation between the naphthalene moiety and the diazepane nitrogens are likely key determinants of activity and selectivity.

Impact of Substituent Modifications on the Naphthalene Ring System

The naphthalene ring offers two distinct positions for the carbonyl linker (alpha and beta), with 1-(Naphthalene-2-carbonyl)-1,4-diazepane possessing the beta-substitution pattern. The position of this linkage significantly influences the vector and presentation of the diazepane moiety.

Furthermore, the introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the naphthalene rings would modulate the compound's lipophilicity, electronic distribution, and steric profile. For instance, studies on other naphthalene-containing bioactive molecules have shown that such substitutions can dramatically affect target affinity and selectivity. semanticscholar.orgnih.gov Without specific data for this compound analogues, we can hypothesize potential outcomes in the following table.

Table 1: Hypothetical Impact of Naphthalene Ring Substitutions

Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale
C1, C3, C4, etc.Electron-withdrawing (e.g., -Cl, -F, -NO2)Potentially alteredMay enhance or decrease binding through modified electronic interactions with the target.
C1, C3, C4, etc.Electron-donating (e.g., -CH3, -OCH3)Potentially alteredCould influence the electron density of the aromatic system and its interaction with the receptor.
VariousBulky groups (e.g., -tBu)Potentially decreasedMay introduce steric hindrance, preventing optimal binding.

Influence of Variations within the 1,4-Diazepane Core Structure

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple low-energy conformations. Its conformational preference will be a crucial factor in how the molecule fits into a binding pocket.

Modifications to this ring could include:

N-Substitution: The secondary amine at the 4-position is a prime site for modification. Introducing alkyl or aryl groups could alter the compound's basicity, lipophilicity, and potential to form additional interactions with a target. Research on other 1,4-diazepane series has demonstrated that N-alkylation can significantly modulate biological activity. nih.gov

Ring Conformation: Introduction of substituents on the carbon backbone of the diazepane ring could constrain its conformation, potentially locking it into a more bioactive or, conversely, inactive shape.

Table 2: Potential Effects of 1,4-Diazepane Core Modifications

ModificationExamplePotential Consequence
N4-AlkylationMethyl, Ethyl, BenzylAltered basicity and lipophilicity; potential for new interactions.
N4-AcylationAcetyl, BenzoylReduced basicity; introduction of another hydrogen bond acceptor.
Ring ContractionPiperazine (B1678402)Altered N-N distance and ring pucker.
Ring ExpansionHomodiazapineIncreased flexibility and altered N-N distance.

Role of the Carbonyl Linkage in Ligand-Target Recognition

The carbonyl group serves as a rigid linker between the naphthalene and diazepane moieties. Its primary role in ligand-target recognition is likely as a hydrogen bond acceptor. The planarity of the amide bond also influences the relative orientation of the two ring systems.

Replacing the carbonyl group with other linkers, such as a methylene (B1212753) bridge (-CH2-) or a sulfonyl group (-SO2-), would change the geometry, flexibility, and electronic properties of the connection between the two main structural components. This would almost certainly have a profound effect on biological activity. For example, removing the hydrogen bond accepting capability by replacing the carbonyl with a methylene group would likely lead to a significant loss of potency if this interaction is critical for binding.

Stereochemical Effects on Biological Activity and Binding Affinity

While this compound itself is achiral, the introduction of substituents on the diazepane ring can create stereocenters. For example, methylation at the C2, C3, C5, C6, or C7 positions would result in enantiomers. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities and potencies. This is because biological targets, being chiral themselves, often exhibit stereoselective binding.

In the absence of specific studies on chiral analogues of this compound, it is reasonable to predict that if a substituted analogue were to show biological activity, this activity would likely reside predominantly in one of the enantiomers.

Future Directions and Emerging Research Opportunities for 1 Naphthalene 2 Carbonyl 1,4 Diazepane

Exploration of Novel Therapeutic Targets and Polypharmacology

The structural motifs present in 1-(naphthalene-2-carbonyl)-1,4-diazepane suggest a propensity for interacting with a variety of biological targets. The naphthalene (B1677914) group, a common feature in many approved drugs, can engage in pi-stacking and hydrophobic interactions within protein binding pockets. mdpi.com The 1,4-diazepane ring, a privileged scaffold in medicinal chemistry, provides a flexible backbone that can adopt multiple conformations to fit different receptor topographies. nih.gov This inherent structural versatility makes the exploration of novel therapeutic targets and the potential for polypharmacology a key future direction.

Initial investigations into analogous structures have revealed activity at several receptor families. For instance, aryl- acs.orgnih.govdiazepane ureas have been identified as potent antagonists of the chemokine receptor CXCR3, which is implicated in inflammatory diseases. nih.gov Furthermore, other 1,4-diazepane derivatives have shown affinity for sigma receptors, which are involved in a range of central nervous system disorders. nih.gov The design of conformationally constrained N,N-disubstituted 1,4-diazepanes has also yielded potent orexin (B13118510) receptor antagonists for the treatment of sleep disorders. nih.gov

Future research will likely focus on screening this compound and a library of its analogs against a broad panel of receptors, enzymes, and ion channels. This approach could uncover unexpected therapeutic applications. The concept of polypharmacology, or the ability of a single drug to modulate multiple targets, is increasingly being recognized as a valuable strategy for treating complex diseases. nih.gov By rationally designing derivatives of this compound, it may be possible to create compounds with tailored polypharmacological profiles, offering enhanced efficacy and a reduced likelihood of drug resistance.

Table 1: Potential Therapeutic Targets for 1,4-Diazepane and Naphthalene Analogs

Target ClassSpecific ExamplePotential Therapeutic AreaReference
Chemokine ReceptorsCXCR3Inflammatory Diseases nih.gov
Orexin ReceptorsOX1R, OX2RSleep Disorders nih.gov
Sigma Receptorsσ1R, σ2RNeurodegenerative Diseases nih.gov
KinasesVariousOncology nih.gov
G-Protein Coupled Receptors (GPCRs)VariousMultiple nih.govnih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and environmentally benign synthetic routes. Future efforts in the synthesis of this compound and its derivatives will likely focus on principles of green chemistry. This includes the use of less hazardous reagents, alternative solvent systems, and energy-efficient reaction conditions.

Recent advancements in synthetic organic chemistry offer promising avenues for the construction of the 1,4-diazepane core. For example, methods involving intramolecular C-N bond coupling and ring-opening of azetidines are being explored for the synthesis of 1,4-benzodiazepines, a related class of compounds. mdpi.com Such strategies could be adapted for the synthesis of 1,4-diazepanes. The use of catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, can also provide more efficient and atom-economical routes to these scaffolds.

Furthermore, the development of sustainable methodologies extends to the entire lifecycle of the drug, from synthesis to degradation. This includes designing synthetic pathways that minimize waste and utilize renewable starting materials where possible. The adoption of these green chemistry principles will not only reduce the environmental impact of drug manufacturing but can also lead to more cost-effective and scalable production processes.

Integration of Omics Technologies for Comprehensive Preclinical Assessment

The era of "omics" has revolutionized preclinical drug development by providing a holistic view of a drug's effects on a biological system. mednexus.org Future preclinical assessment of this compound and its analogs will undoubtedly leverage a multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics.

This comprehensive analysis can provide deep insights into the mechanism of action, identify potential biomarkers for patient stratification, and uncover off-target effects early in the development process. For instance, transcriptomic profiling can reveal changes in gene expression in response to drug treatment, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can shed light on the metabolic pathways affected by the compound. The integration of these datasets can help build a detailed picture of the drug's biological activity. frontlinegenomics.com

The use of advanced techniques like single-cell and spatial omics will further enhance our understanding by providing information at the level of individual cells and their spatial organization within tissues. frontlinegenomics.com This level of detail is crucial for understanding the complex interplay between a drug and its biological environment.

Table 2: Application of Omics Technologies in Preclinical Assessment

Omics TechnologyInformation GainedApplication in Drug DevelopmentReference
GenomicsGenetic basis of drug responsePatient stratification, identifying genetic markers of efficacy or toxicity mednexus.org
TranscriptomicsChanges in gene expressionMechanism of action, target engagement, off-target effects frontlinegenomics.com
ProteomicsAlterations in protein levels and modificationsBiomarker discovery, understanding cellular pathways mednexus.org
MetabolomicsChanges in metabolic profilesIdentifying metabolic liabilities, understanding drug metabolism mednexus.org

Refinement of Computational Models for Predictive Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved properties. researchgate.net For this compound, future research will focus on refining computational models to more accurately predict the binding affinity, selectivity, and pharmacokinetic properties of its analogs.

Structure-based drug design (SBDD) approaches will be employed to model the interactions of these compounds with their putative targets. This requires high-resolution crystal structures of the target proteins, which can be used to guide the design of new ligands with enhanced binding characteristics. acs.org In the absence of experimental structures, homology modeling can be used to generate reliable protein models.

Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, will also play a crucial role. nih.gov These methods use the information from a set of known active and inactive compounds to build predictive models that can be used to screen virtual libraries of new molecules. Advanced machine learning and artificial intelligence algorithms are being increasingly integrated into these models to improve their predictive power. frontiersin.org

Design and Optimization of Next-Generation 1,4-Diazepane Analogues with Enhanced Preclinical Profiles

The ultimate goal of these future research directions is to design and optimize next-generation 1,4-diazepane analogs with superior preclinical profiles. This involves a multi-parameter optimization process, balancing potency and selectivity with favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

By systematically modifying the structure of this compound, researchers can fine-tune its properties. For example, modifications to the naphthalene ring can influence its interaction with the target protein and its metabolic stability. mdpi.com Alterations to the 1,4-diazepane core can affect its conformational flexibility and pharmacokinetic properties. nih.gov The addition of various substituents can be used to modulate solubility, cell permeability, and target engagement.

This iterative process of design, synthesis, and testing, guided by computational modeling and comprehensive preclinical assessment, will be key to unlocking the full therapeutic potential of this promising class of compounds. The insights gained from each of these research areas will feed into a continuous cycle of innovation, ultimately leading to the development of safer and more effective medicines based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 1-(Naphthalene-2-carbonyl)-1,4-diazepane, and how do reaction conditions influence yield and purity?

  • Answer : Synthesis of diazepane derivatives typically involves coupling naphthalene carbonyl groups with diazepane precursors via amidation or nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature, catalyst choice) critically affect stereochemistry and purity. For example, base-catalyzed reactions may reduce racemization, while polar aprotic solvents like DMF enhance solubility of aromatic intermediates . Optimization requires factorial design experiments to evaluate variables like molar ratios and reaction time . Post-synthesis purification (e.g., column chromatography or recrystallization) is essential to isolate the target compound from byproducts such as unreacted naphthalene derivatives.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for confirming the connectivity of the naphthalene and diazepane moieties. X-ray crystallography provides definitive proof of stereochemistry and bond angles, especially for diazepane ring puckering and carbonyl orientation . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the carbonyl stretch (~1650–1750 cm⁻¹). Cross-referencing with computational models (e.g., DFT) enhances structural validation .

Q. What are the standard protocols for assessing the compound’s toxicity in preclinical studies, and how do exposure routes affect outcomes?

  • Answer : Toxicity studies should follow OECD guidelines, including acute (single-dose) and subchronic (repeated-dose) testing in rodents. Key parameters include hepatic/renal function markers (e.g., ALT, creatinine), hematological profiles, and histopathology . Inhalation and dermal exposure routes may show distinct pharmacokinetics compared to oral administration due to differences in bioavailability and first-pass metabolism . Dose-response relationships must be analyzed using probit or logistic regression models to identify NOAEL (No Observed Adverse Effect Level) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets (e.g., GPCRs or kinases)?

  • Answer : SAR requires systematic modification of the naphthalene substituents (e.g., halogenation at position 1 or 8) and diazepane ring substitution (e.g., methyl groups at position 3). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors or kinases . In vitro assays (e.g., radioligand binding or enzymatic inhibition) validate hypotheses. For example, bulkier substituents on the diazepane ring may enhance selectivity for 5-HT receptors by reducing off-target interactions .

Q. What computational approaches are most effective for predicting the compound’s metabolic stability and potential drug-drug interactions?

  • Answer : Density functional theory (DFT) calculates electron density maps to identify reactive sites (e.g., CYP450 oxidation at the diazepane nitrogen). Pharmacokinetic software (e.g., GastroPlus or Simcyp) models absorption/distribution using logP and pKa values . Machine learning algorithms (e.g., Random Forest) trained on ADME datasets predict hepatic clearance and plasma protein binding. Experimental validation via microsomal stability assays (human/rat liver microsomes) is critical to confirm computational predictions .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

  • Answer : Discrepancies often arise from differences in metabolic activation (e.g., cytochrome P450 activity in vitro vs. in vivo). Use humanized animal models or 3D organoids to bridge gaps. For example, Ames test negative results may conflict with in vivo genotoxicity; follow-up comet assays or micronucleus tests clarify mechanisms . Bayesian statistical frameworks integrate heterogeneous data to quantify uncertainty and prioritize follow-up experiments .

Q. What experimental designs are optimal for studying the compound’s photostability and degradation pathways under environmental conditions?

  • Answer : Accelerated stability studies under UV/visible light (ICH Q1B guidelines) identify degradation products via LC-MS. Factorial designs test variables like pH, humidity, and light intensity . Quantum yield calculations predict photodegradation rates, while EPR spectroscopy detects free radical intermediates. Environmental fate studies (e.g., OECD 308) assess hydrolysis and soil sorption, with GC-MS quantifying persistent metabolites .

Methodological Frameworks

Q. How can researchers integrate multi-omics data (transcriptomics, proteomics) to elucidate the compound’s mechanism of action?

  • Answer : Systems biology approaches link transcriptomic data (RNA-seq) with pathway analysis tools (e.g., Ingenuity IPA or KEGG) to identify perturbed networks (e.g., apoptosis or oxidative stress). Proteomics (SILAC or TMT labeling) quantifies protein expression changes, validated by Western blot. Network pharmacology models integrate omics data to prioritize targets for validation in CRISPR/Cas9 knockout models .

Q. What theoretical frameworks are applicable for modeling the compound’s interaction with lipid bilayers or nanoparticle delivery systems?

  • Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model partitioning into lipid bilayers, calculating parameters like logD and membrane permeability. Docking studies with PEGylated nanoparticles predict encapsulation efficiency. Langmuir trough experiments validate computational predictions by measuring surface pressure-area isotherms .

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Feasible Synthetic Routes

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1-(Naphthalene-2-carbonyl)-1,4-diazepane
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1-(Naphthalene-2-carbonyl)-1,4-diazepane

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